molecular formula C8H8BrNO2 B099204 1-(2-Bromoethyl)-3-nitrobenzene CAS No. 16799-04-5

1-(2-Bromoethyl)-3-nitrobenzene

Cat. No. B099204
CAS RN: 16799-04-5
M. Wt: 230.06 g/mol
InChI Key: JZBRVWQGWOLPAT-UHFFFAOYSA-N
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Patent
US06534546B1

Procedure details

Carbon tetrabromide (2.48 g) and triphenylphosphine (2.35 g) were added to a mixture of 3-nitrophenethyl alcohol (1.0 g) and methylene chloride (20 ml) under cooling with ice and stirred for 30 min under cooling with ice. The reaction mixture was distilled under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=4:1) to give 1.58 g of the titled compound quantitatively.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N+:25]([C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=1)[CH2:31]CO)([O-:27])=[O:26]>C(Cl)Cl>[Br:5][CH2:1][CH2:31][C:30]1[CH:29]=[C:28]([N+:25]([O-:27])=[O:26])[CH:36]=[CH:35][CH:34]=1

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
2.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent, n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCC=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 114.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.